N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide
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Overview
Description
“N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a cyano group, a cyclopropyl group, an ethoxyethyl group, and a piperazine ring, which suggests it could have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” likely involves multiple steps, including the formation of the piperazine ring, the introduction of the cyano and cyclopropyl groups, and the attachment of the ethoxyethyl group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” could undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove or alter functional groups.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
“N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions or enzyme inhibition.
Medicine: As a candidate for drug development, particularly if it exhibits interesting pharmacological properties.
Industry: As a precursor for the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. For example, if it acts as a drug, it might bind to a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperazine derivatives, cyano-containing compounds, and cyclopropyl-containing compounds. Examples could include:
- N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide
Uniqueness
The uniqueness of “N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” might lie in its specific combination of functional groups, which could confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-4-23-10-9-21-8-7-20(11-14(21)2)12-16(22)19-17(3,13-18)15-5-6-15/h14-15H,4-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQMQQZEGSSWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1C)CC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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